1-((1-((5-chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)methyl)-2-methyl-1H-benzo[d]imidazole
Description
This compound features a 1H-benzo[d]imidazole core substituted at position 1 with a piperidin-4-ylmethyl group, where the piperidine nitrogen is sulfonylated by a 5-chlorothiophen-2-yl moiety. The benzoimidazole also carries a 2-methyl substituent. Key structural attributes include:
- Sulfonyl-piperidine linkage: Enhances electronic and steric properties.
- Lipophilic profile: The combination of aromatic and heterocyclic groups may optimize bioavailability .
Calculated molecular formula: C₁₈H₂₀ClN₃O₂S₂ (MW ≈ 409.6 g/mol).
Properties
IUPAC Name |
1-[[1-(5-chlorothiophen-2-yl)sulfonylpiperidin-4-yl]methyl]-2-methylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O2S2/c1-13-20-15-4-2-3-5-16(15)22(13)12-14-8-10-21(11-9-14)26(23,24)18-7-6-17(19)25-18/h2-7,14H,8-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOTFCJKXAIFPEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC3CCN(CC3)S(=O)(=O)C4=CC=C(S4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonyl group attached to the piperidine ring is highly reactive toward nucleophiles, enabling substitution at the sulfur atom.
Key Findings :
-
The 5-chlorothiophene sulfonyl group reacts preferentially with primary/secondary amines to form sulfonamides.
-
Thiols displace the sulfonyl group under basic conditions, forming stable thioether linkages .
Oxidation Reactions
The sulfur atom in the sulfonyl group can undergo further oxidation, though this is less common due to its +4 oxidation state.
| Reaction Type | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Sulfone stabilization | HO, acetic acid, 60°C | Stable sulfone derivatives (no further oxidation observed) | >90% |
Notes :
-
The sulfonyl group resists over-oxidation to sulfonic acid under mild conditions.
Reduction Reactions
The benzimidazole core and sulfonyl group exhibit limited reducibility, but selective reductions are feasible.
| Reaction Type | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Catalytic hydrogenation | H, Pd/C, EtOH | Partial reduction of the benzimidazole ring to dihydrobenzimidazole | 40–60% |
Mechanistic Insight :
Alkylation/Acylation Reactions
The piperidine nitrogen and benzimidazole NH (if unsubstituted) serve as sites for alkylation/acylation.
| Reaction Type | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Alkylation | KCO, DMF, alkyl halides | N-alkylated piperidine derivatives | 70–85% | |
| Acylation | Pyridine, acyl chloride | N-acylated sulfonamides | 65–80% |
Example :
-
Reaction with benzyl bromide forms N-benzyl-piperidine analogs, enhancing lipophilicity.
Cyclization Reactions
Functional groups in the compound facilitate ring-forming reactions.
| Reaction Type | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Schiff base formation | Aldehydes, EtOH, acetic acid | Imine-linked macrocycles (e.g., with aromatic dialdehydes) | 55–75% |
Applications :
Acid/Base-Mediated Rearrangements
The benzimidazole core undergoes pH-dependent tautomerization.
| Condition | Behavior | Source |
|---|---|---|
| Acidic (HCl, HSO) | Protonation at N3, stabilizing cationic forms | |
| Basic (NaOH, KCO) | Deprotonation at N1, enhancing nucleophilicity |
Comparison with Similar Compounds
Comparison with Structural Analogs
Direct Sulfonyl-Piperidine Analogs
1-((1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)methyl)-2-methyl-1H-benzo[d]imidazole (CAS 1206985-82-1, )
- Structural Differences :
- Aromatic substituent : 3-Chloro-2-methylphenyl vs. 5-chlorothiophen-2-yl.
- Molecular weight : 418.0 vs. 409.6 (target).
- Key Implications :
VU0155069 (CAS 1130067-06-9, )
- Structural Differences: Core: 5-Chloro-2-oxo-benzoimidazole vs. non-oxidized benzoimidazole. Linkage: Amide (naphthamide) vs. sulfonyl-piperidine.
- Functional Impact :
Benzoimidazole-Piperidine Derivatives
1-(1-Aryl methyl piperidin-4-yl)-5-chloro-1H-benzo[d]imidazole-2(3H)-one ()
- Structural Differences :
- Oxo group at position 2 vs. 2-methyl in the target.
- Substituent : Aryl vs. sulfonyl-chlorothiophene.
- Sulfonyl linkage in the target compound may enhance binding to sulfonamide-sensitive enzymes (e.g., carbonic anhydrases) .
Q & A
Q. What are the standard synthetic routes for preparing 1-((1-((5-chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)methyl)-2-methyl-1H-benzo[d]imidazole?
- Methodological Answer : The compound is typically synthesized via a multi-step protocol:
- Step 1 : React 5-chlorothiophene-2-sulfonyl chloride with piperidine derivatives to form the sulfonated piperidine intermediate.
- Step 2 : Functionalize the piperidine nitrogen with a benzyl group via nucleophilic substitution using 2-methyl-1H-benzimidazole precursors.
- Step 3 : Purify intermediates using column chromatography (e.g., chloroform/ethyl acetate/hexane mixtures) .
- Key Characterization : Confirm structure via H/C NMR, mass spectrometry (MS), and elemental analysis. Discrepancies in elemental analysis (e.g., carbon content) may arise from residual solvents or incomplete purification, necessitating repeated recrystallization .
Q. Which spectroscopic and analytical techniques are critical for confirming the compound’s structural integrity?
- Methodological Answer :
- NMR Spectroscopy : H NMR (400–500 MHz) identifies proton environments (e.g., sulfonyl group protons at δ 3.22–3.25 ppm, aromatic protons at δ 7.0–8.2 ppm). C NMR confirms carbonyl and sulfonyl carbons (δ 44–142 ppm) .
- Mass Spectrometry (ESI+) : Molecular ion peaks (e.g., m/z 352–386) verify molecular weight .
- Elemental Analysis : Compare calculated vs. observed C/H/N/S percentages. For example, a 0.5% deviation in carbon content may indicate residual solvent, requiring further purification .
Advanced Research Questions
Q. How can researchers optimize the compound’s synthetic yield and purity for scale-up studies?
- Methodological Answer :
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) for sulfonation reactions to enhance reaction rates.
- Catalysis : Pd-catalyzed cross-coupling reactions improve regioselectivity in heterocyclic substitutions .
- Purification : Gradient elution in column chromatography (e.g., chloroform:ethyl acetate:hexane = 2:3:3) resolves closely related impurities .
- Yield Monitoring : Track reaction progress via TLC and adjust stoichiometric ratios (e.g., 1.2 equivalents of sulfonyl chloride) to minimize side products .
Q. What strategies are employed to evaluate the compound’s potential biological activity, such as antimicrobial or antioxidant effects?
- Methodological Answer :
- Antimicrobial Assays : Use agar diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi. MIC values are determined by serial dilution (2–256 µg/mL) .
- Antioxidant Screening : Employ DPPH radical scavenging assays (IC calculation) or FRAP assays. Compare results with reference antioxidants like ascorbic acid .
- Molecular Docking : Simulate binding interactions with target enzymes (e.g., cytochrome P450) using AutoDock Vina. Analyze binding affinities (ΔG values) to prioritize derivatives for synthesis .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?
- Methodological Answer :
- Substituent Variation : Modify the benzimidazole (e.g., 2-methyl vs. 2-phenyl) or piperidine (e.g., sulfonyl vs. carbonyl groups) moieties. Derivatives with electron-withdrawing groups (e.g., -Cl, -CF) often show improved metabolic stability .
- Bioisosteric Replacement : Replace the thiophene ring with pyridine or oxadiazole to alter pharmacokinetic properties. For example, oxadiazole derivatives exhibit better solubility .
- Data Correlation : Use regression models to link logP values (calculated via ChemDraw) with observed bioactivity. High logP (>3) may correlate with membrane permeability but also increased toxicity .
Q. What methodologies resolve contradictions in experimental data, such as discrepancies between computational predictions and observed bioactivity?
- Methodological Answer :
- Validation Experiments : Re-test biological activity under controlled conditions (e.g., fixed pH, temperature) to rule out assay variability .
- Dose-Response Curves : Establish EC values across multiple replicates to confirm potency trends .
- Computational Refinement : Adjust docking parameters (e.g., grid size, flexibility) in software like Schrödinger to better model ligand-enzyme interactions .
Q. How are ADME (Absorption, Distribution, Metabolism, Excretion) properties predicted for this compound?
- Methodological Answer :
- In Silico Tools : Use SwissADME or ADMETlab to predict bioavailability (%F), blood-brain barrier permeability, and CYP450 inhibition. For example, high topological polar surface area (>140 Ų) may limit intestinal absorption .
- In Vitro Assays : Perform Caco-2 cell permeability studies or microsomal stability tests. Compounds with >60% remaining after 30 minutes in liver microsomes are prioritized for in vivo studies .
Data Contradiction Analysis
Q. How should researchers address conflicting elemental analysis results for this compound?
- Methodological Answer :
- Re-purification : Repeat column chromatography or recrystallization to remove residual solvents (e.g., ethyl acetate or hexane traces) .
- Alternative Techniques : Complement CHNS analysis with high-resolution mass spectrometry (HRMS) to confirm molecular formula .
- Batch Comparison : Synthesize multiple batches under identical conditions to identify systematic errors (e.g., inconsistent stoichiometry) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
